Ethyl 2-[(3S,3aR,6aR)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(3S,3aR,6aR)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate is an organic compound with intricate structure and significant implications in scientific research and various industries. This compound features a thieno[2,3-c]pyrrole ring system fused with an ethyl acetate moiety, making it unique in its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(3S,3aR,6aR)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate generally involves multi-step organic reactions, starting from commercially available precursors. Key steps might include:
Formation of the thieno[2,3-c]pyrrole ring through cyclization reactions.
Introduction of the ethyl acetate group via esterification reactions under acidic or basic conditions.
Oxidation steps to introduce the 1,1-dioxo groups.
Industrial Production Methods: For industrial-scale production, optimization of reaction conditions is crucial. This includes:
Use of catalysts to increase yield and reduce reaction time.
Controlling temperature and pH to ensure the purity of the product.
Employing continuous flow reactors to streamline the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation to modify the thieno[2,3-c]pyrrole ring.
Reduction: Reduction can occur at the 1,1-dioxo groups, potentially converting them into hydroxyl groups.
Substitution: The ethyl acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reducing agents such as lithium aluminum hydride or sodium borohydride.
Bases like sodium hydroxide for substitution reactions.
Major Products:
Oxidized derivatives with altered ring systems.
Reduced products with hydroxyl functionalities.
Substituted compounds with different ester groups.
Scientific Research Applications
Chemistry:
Used as a building block in the synthesis of complex organic molecules.
Studied for its reactivity and stability under various conditions.
Biology:
Investigated for its potential as a biochemical probe.
Possible precursor for bioactive molecules.
Medicine:
Explored for pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry:
Utilized in the development of novel materials.
Employed in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which Ethyl 2-[(3S,3aR,6aR)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate exerts its effects involves its interaction with specific molecular targets. The presence of the 1,1-dioxo groups and the thieno[2,3-c]pyrrole ring enables binding to enzymes and receptors, modulating biological pathways.
Molecular Targets and Pathways:
Enzymes involved in oxidative stress responses.
Receptors that regulate inflammatory processes.
Pathways controlling cell proliferation and apoptosis.
Comparison with Similar Compounds
Methyl thieno[2,3-c]pyrrole acetate
Ethyl 2-thieno[2,3-c]pyrrolecarboxylate
3,3a,4,5,6,6a-Hexahydrothieno[2,3-c]pyrrol-3-one derivatives
This thorough exploration covers the key aspects of Ethyl 2-[(3S,3aR,6aR)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate, highlighting its significance in various scientific and industrial domains. What's your interest in this specific compound?
Properties
IUPAC Name |
ethyl 2-[(3S,3aR,6aR)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4S/c1-2-15-10(12)3-7-6-16(13,14)9-5-11-4-8(7)9/h7-9,11H,2-6H2,1H3/t7-,8+,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIMUKHPZKMCCY-VGMNWLOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CS(=O)(=O)C2C1CNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H]1CS(=O)(=O)[C@@H]2[C@H]1CNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.